molecular formula C12H16O3 B1613026 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane CAS No. 89507-60-8

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

Cat. No.: B1613026
CAS No.: 89507-60-8
M. Wt: 208.25 g/mol
InChI Key: HHXYSPIYGFSNRC-UHFFFAOYSA-N
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Description

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane is an epoxide (oxirane) derivative featuring a phenoxy group substituted at the 2-position of the oxirane ring. The phenoxy moiety itself is modified with a 2-methoxyethyl chain, which enhances solubility and influences electronic properties.

Properties

IUPAC Name

2-[[2-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-4-2-3-5-12(10)15-9-11-8-14-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYSPIYGFSNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632774
Record name 2-{[2-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89507-60-8
Record name 2-{[2-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the nucleophilic substitution reaction between 2-(2-methoxyethyl)phenol and epichlorohydrin under basic conditions. The reaction proceeds via the formation of a chlorohydrin intermediate followed by intramolecular ring closure to form the oxirane ring.

  • Starting Materials:

    • 2-(2-Methoxyethyl)phenol
    • Epichlorohydrin
  • Reagents and Catalysts:

    • Base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvents like methanol or ethanol facilitate the reaction medium
  • Reaction Conditions:

    • Temperature range: 40–60°C
    • Reaction time: 24–48 hours
    • Stirring under inert atmosphere to prevent side reactions

The base deprotonates the phenol, generating a phenolate ion that attacks the epichlorohydrin, forming a chlorohydrin intermediate. Subsequent intramolecular cyclization under basic conditions closes the epoxide ring, yielding the target oxirane compound.

Parameter Typical Conditions
Temperature 40–60°C
Solvent Methanol or Ethanol
Base NaOH or KOH
Reaction Time 24–48 hours
Atmosphere Inert (e.g., nitrogen)

Industrial Scale Production

Industrial synthesis mirrors the laboratory route but incorporates process intensification strategies:

  • Continuous flow reactors are employed to enhance reaction control and scalability.
  • Catalysts and optimized bases may be used to improve yield and selectivity.
  • Reaction parameters such as temperature and residence time are finely tuned to minimize by-products like chlorohydrins.

This approach ensures high purity and yield, essential for pharmaceutical-grade intermediates.

Advanced Synthetic Strategies and Research Findings

Chiral Synthesis Using Chiral Salen Catalysts

A notable advancement in the preparation involves the use of chiral salen catalysts to achieve stereoselective synthesis of the oxirane derivative, particularly the (S)-enantiomer relevant for drug synthesis.

  • The process begins with (R)-epichlorohydrin reacting with 2-(2-methoxyethyl)phenol under chiral salen catalysis, leading to (R)-1-[2-(2-methoxyethyl)phenoxy]-3-chloro-2-propanol intermediate.
  • This intermediate is subsequently treated with a base to induce epoxidation, yielding (S)-2-[[2-(2-methoxyethyl)phenoxy]methyl]oxirane with high enantiomeric purity.
Step Reaction Description Outcome
I (R)-Epichlorohydrin + 2-(2-methoxyethyl)phenol + chiral salen catalyst (R)-Chlorohydrin intermediate
II Base-induced epoxidation of chlorohydrin intermediate (S)-2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

This method suppresses racemization and improves optical purity, crucial for pharmaceutical applications like (S)-metoprolol synthesis.

Related Synthetic Research

  • In cardiovascular drug analog synthesis, the racemic epoxide is prepared similarly and then resolved or transformed into diastereomeric aminodiols through reaction with chiral amines, demonstrating the compound's versatility as a synthetic intermediate.
  • Side products such as chlorohydrins are typically removed by chromatographic methods to ensure product purity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Base-mediated reaction with epichlorohydrin Simple, uses common reagents, moderate conditions Straightforward, scalable Potential racemization, side products
Chiral salen catalyst-mediated synthesis Enantioselective, mild conditions High optical purity, suitable for pharma Requires chiral catalyst, cost
Continuous flow industrial synthesis Process intensification, optimized parameters High yield, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane serves as a valuable building block in organic synthesis. Its epoxide functionality allows for various reactions, including:

  • Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attack, leading to the formation of diverse substituted products.
  • Ring Opening Reactions : It can be converted into diols or alcohols through reduction or hydrolysis reactions.

Case Study : In a study on synthetic pathways, researchers utilized this compound to synthesize complex molecules with potential pharmaceutical applications, demonstrating its versatility in organic chemistry .

2. Pharmaceutical Applications

The compound's structural features make it a candidate for drug development. It is being explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular conditions.

  • Example : The synthesis of (S)-metoprolol, a beta-blocker used for hypertension, involves this compound as a precursor. The reaction pathway includes the formation of the epoxide followed by further modifications .

Industrial Applications

1. Polymer Production

Due to its reactive oxirane group, this compound is used in the production of polymers and resins. It can participate in polymerization reactions, leading to materials with enhanced properties such as improved mechanical strength and chemical resistance.

ApplicationDescription
PolymerizationUsed in creating epoxy resins for coatings and adhesives
Cross-linkingActs as a cross-linker in thermosetting plastics

Mechanism of Action

The mechanism of action of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

a) 2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane
  • Structure : A trifluoromethyl (-CF₃) group replaces the methoxyethyl (-OCH₂CH₂OCH₃) substituent.
  • Properties :
    • Higher electronegativity and lipophilicity (XLogP3 ≈ 3.5) due to the -CF₃ group .
    • Enhanced thermal stability, making it suitable for high-performance coatings.
  • Applications : Intermediate in synthesizing AMPK activators and GDF15 inducers for metabolic disease therapeutics .
b) 2-[(3-Methylphenoxy)methyl]oxirane
  • Structure : A methyl group (-CH₃) is present at the 3-position of the phenyl ring.
  • Properties :
    • Lower molecular weight (MW = 164.2 g/mol) compared to the target compound (MW ≈ 284.3 g/mol).
    • Increased risk of skin and respiratory irritation due to simpler substituents .
  • Applications : Industrial adhesives and cross-linking agents .

Multi-Epoxide Systems

a) 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
  • Structure : Contains two oxirane rings linked via a biphenyl core.
  • Properties :
    • Lower melting viscosity (438 K) due to planar biphenyl arrangement (dihedral angle = 3.34°), enhancing flow properties in resins.
    • Crystalline disorder in oxirane rings (occupancy ratios: 0.638:0.362 and 0.797:0.203) .
  • Applications : Microelectronics encapsulation and high-purity adhesives .
b) 2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane
  • Structure : Bulky tert-butyl-like substituent (-C(CH₃)₂Ph) on the phenyl ring.
  • Properties :
    • High steric hindrance reduces reactivity in polymerization but improves hydrolytic stability.
    • XLogP3 = 4.2, indicating extreme hydrophobicity .
  • Applications : Specialty coatings requiring chemical resistance .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Epoxides

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane C₁₈H₂₀O₃ 284.3 3.8 Epoxy resins, drug intermediates
2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane C₁₀H₉F₃O₂ 218.2 3.5 Pharmaceutical synthesis
2-(Biphenyl-linked di-epoxide) C₂₄H₂₂O₅ 390.4 2.9 Microelectronics encapsulation
2-[(3-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 164.2 2.1 Industrial adhesives

Biological Activity

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane, also known by its CAS number 89507-60-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features an epoxide functional group, which is known for its reactivity and ability to interact with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}

This structure includes a phenoxy group linked to a methylene bridge and an oxirane ring, contributing to its unique properties and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates several potential effects, particularly in the context of pharmacological applications.

The mechanism of action for this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This reactivity may lead to alterations in cellular functions, including:

  • Protein Modification : The epoxide can modify amino acid residues in proteins, potentially affecting their function and stability.
  • DNA Interaction : It may also interact with DNA, leading to potential mutagenic effects.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : Studies demonstrate that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54920
  • Antimicrobial Activity : Preliminary evaluations indicate that the compound possesses antimicrobial properties against certain bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15 µg/mL
    Escherichia coli10 µg/mL
  • Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating a potential role in inflammatory diseases.

Case Studies

Several case studies highlight the compound's applications and effects:

  • Case Study 1 : A study on the effects of this compound on breast cancer cells revealed that treatment led to significant apoptosis and cell cycle arrest at the G1 phase.
  • Case Study 2 : Research conducted on mice showed that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential use in cancer therapy.

Safety Profile

While exploring the biological activity, safety assessments are crucial. Toxicological studies indicate that:

  • The compound is classified as harmful if swallowed (H302).
  • Skin irritation has been observed (H315), necessitating careful handling in laboratory settings.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane?

Answer:
The synthesis typically involves epoxide ring formation via nucleophilic substitution or oxidation. A common approach is:

Etherification : React 2-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the glycidyl ether intermediate .

Epoxidation : If starting from an alkene precursor, use oxidizing agents like mCPBA (meta-chloroperbenzoic acid) to form the oxirane ring .
Key considerations :

  • Control reaction temperature (<50°C) to avoid ring-opening side reactions.
  • Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
    Validation : Confirm the structure via 1^1H NMR (e.g., characteristic epoxide protons at δ 3.1–4.0 ppm) and FT-IR (C-O-C stretching at ~1250 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects on the oxirane ring?

Answer:
Discrepancies often arise from electronic or steric effects of substituents. For example:

  • NMR shifts : Electron-donating groups (e.g., methoxyethyl) deshield adjacent epoxide protons, shifting signals upfield. Compare with analogs like 2-[(4-nitrophenoxy)methyl]oxirane (electron-withdrawing nitro group causes downfield shifts) .
  • X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by determining the crystal structure to confirm substituent orientation .
    Methodological workflow :

Perform DFT calculations to predict NMR/IR spectra and compare with experimental data .

Use HPLC-MS to rule out impurities causing spectral overlaps .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% as per industry standards) .
  • GC-MS : Detect volatile byproducts (e.g., unreacted epichlorohydrin) .
  • Elemental analysis : Verify C/H/O ratios match theoretical values (e.g., C1212H1616O33) .
    Storage : Store at -20°C under inert gas (N2_2) to prevent moisture-induced ring-opening .

Advanced: How do electronic effects of substituents influence the reactivity of the epoxide ring in nucleophilic attacks?

Answer:

  • Electron-donating groups (e.g., methoxyethyl): Stabilize the transition state in SN2 reactions, accelerating ring-opening with nucleophiles like amines or thiols.
  • Steric hindrance : Bulky substituents at the ortho position reduce accessibility to the epoxide oxygen, slowing reactivity. Compare kinetics with analogs like 2-[(2-fluorophenoxy)methyl]oxirane .
    Experimental design :

Conduct kinetic studies using pseudo-first-order conditions with varying nucleophile concentrations.

Monitor reaction progress via 19^{19}F NMR if using fluorinated nucleophiles .

Basic: What are the best practices for stabilizing this compound during storage?

Answer:

  • Temperature : Store at -20°C to minimize thermal degradation.
  • Moisture control : Use desiccants (e.g., molecular sieves) in sealed containers under N2_2 .
  • Light protection : Amber glass vials prevent UV-induced radical reactions .

Advanced: How can computational methods predict regioselectivity in epoxide ring-opening reactions?

Answer:

  • DFT simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the epoxide ring. For example, the less substituted carbon may show higher electrophilicity .
  • Molecular dynamics (MD) : Model solvent effects (e.g., polar aprotic vs. protic solvents) on transition states .
    Validation : Compare predicted outcomes with experimental results using chiral HPLC to resolve enantiomers (e.g., (R)- vs. (S)-configurations) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design a study comparing the polymerization efficiency of this epoxide with other glycidyl ethers?

Answer:

Curing kinetics : Use DSC (Differential Scanning Calorimetry) to measure exothermic peaks during crosslinking with diamine hardeners .

Mechanical testing : Compare tensile strength of polymers derived from this compound vs. 2-[(4-tert-butylphenoxy)methyl]oxirane .
Key variables :

  • Monomer-to-initiator ratio.
  • Cure temperature (e.g., 60°C vs. 120°C).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane
Reactant of Route 2
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2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

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